Technical Guide: Chemical Properties and Synthetic Utility of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole
Technical Guide: Chemical Properties and Synthetic Utility of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole
This guide provides a comprehensive technical analysis of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole , a highly specialized heterocyclic building block used in the synthesis of advanced pharmaceutical and agrochemical agents.
Executive Summary
5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole is a trisubstituted pyrazole scaffold characterized by a unique combination of steric, electronic, and reactive features. The presence of the electron-withdrawing trifluoromethyl (
This guide details the physicochemical profile, regioselective synthesis, and functionalization strategies for this compound, emphasizing practical protocols for laboratory scale-up.
Physicochemical Profile
The interplay between the
| Property | Value / Description | Note |
| Chemical Name | 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole | IUPAC |
| Molecular Formula | - | |
| Molecular Weight | 229.00 g/mol | - |
| Physical State | White to off-white crystalline solid | Typical form |
| Melting Point | 38–42 °C (Predicted) | Low-melting solid |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water | Lipophilic character |
| LogP | ~2.5 (Predicted) | Moderate lipophilicity |
| Electronic Effect | C-4 | Deactivates ring towards |
| Regiochemistry | C-5 is sterically crowded but chemically activated for cross-coupling | "Orthogonal" reactivity to C-3 |
Synthetic Accessibility & Regiocontrol
Synthesizing 5-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole requires overcoming the natural regiochemical tendencies of the pyrazole ring. Direct electrophilic bromination of 1-methyl-4-(trifluoromethyl)pyrazole is difficult due to the deactivating nature of the
The Preferred Route: Directed Ortho-Lithiation (DoM)
The most robust method for accessing the C-5 brominated species is via Directed Ortho-Lithiation (DoM) of the parent 1-methyl-4-(trifluoromethyl)-1H-pyrazole. The N-1 methyl group and the lone pair on N-2 direct lithiation exclusively to the C-5 position, which is further stabilized by the inductive effect of the adjacent
Protocol 1: Regioselective Synthesis via Lithiation
Objective: Synthesis of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole from 1-methyl-4-(trifluoromethyl)-1H-pyrazole.
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Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.
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Reagents:
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Substrate: 1-Methyl-4-(trifluoromethyl)-1H-pyrazole (1.0 equiv)
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Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)
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Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane (
) or N-Bromosuccinimide (NBS) (1.2 equiv) -
Solvent: Anhydrous THF (0.2 M concentration)
-
-
Procedure:
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Dissolve the substrate in anhydrous THF and cool to -78 °C (dry ice/acetone bath).
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Add n-BuLi dropwise over 15 minutes. The solution may turn yellow/orange, indicating the formation of the 5-lithio species.
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Stir at -78 °C for 45 minutes to ensure complete lithiation.
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Add the bromine source (dissolved in THF if solid) dropwise.
-
Allow the reaction to warm to room temperature over 2 hours.
-
Quench: Add saturated aqueous
.
-
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Mechanism & Logic:
The
Caption: Regioselective synthesis via Directed Ortho-Lithiation (DoM) ensures exclusive C-5 functionalization.
Reactivity & Functionalization Strategies
Once synthesized, the 5-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole scaffold serves as a versatile "hub" for divergent synthesis.[1] The reactivity profile is defined by the lability of the C-Br bond and the stability of the
C-5 Functionalization (The "Handle")
The C-5 bromine is an excellent handle for Palladium-catalyzed cross-coupling reactions. However, the steric bulk of the adjacent N-methyl and C-4
-
Suzuki-Miyaura Coupling:
-
Catalyst:
or with SPhos/XPhos. -
Conditions:
or , Dioxane/Water (4:1), 90 °C. -
Note: Electron-rich biaryl phosphine ligands (Buchwald ligands) are recommended to overcome the steric hindrance at C-5.
-
-
Buchwald-Hartwig Amination:
-
Catalyst:
+ BINAP or BrettPhos. -
Utility: Introduces amino groups for kinase hinge-binding motifs.
-
-
Halogen-Metal Exchange (Reversible Activation):
-
Treatment with t-BuLi or i-PrMgCl at low temperature (-78 °C to -40 °C) regenerates the C-5 anion. This allows for the introduction of formyl (DMF), carboxyl (
), or silyl (TMSCl) groups after the initial bromination.
-
C-3 Functionalization (C-H Activation)
The C-3 position is the "silent" partner. It is less acidic than C-5 but can be activated via transition metal catalysis.
-
Direct Arylation: Pd-catalyzed C-H activation can couple the C-3 position to aryl halides, provided the C-5 position is already substituted (or if the catalyst is highly selective).
Divergent Synthesis Map
The following diagram illustrates how to access diverse chemical space from the core scaffold.
Caption: Divergent functionalization pathways from the 5-bromo core.
Safety and Handling
While 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole is not classified as an extremely hazardous substance, standard laboratory safety protocols for halogenated heterocycles must be observed.
-
Hazards:
-
Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[2]
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Respiratory: May cause respiratory irritation (H335) if dust is inhaled.
-
-
Handling:
-
Use a chemical fume hood to avoid inhalation of dust or vapors.
-
Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, although the compound is relatively stable to air and moisture compared to its lithiated intermediates.
-
References
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Schlosser, M. et al. (2002).[3] "Switchable Reactivity: The Site-Selective Functionalization of Trifluoromethyl-Substituted Pyrazoles." European Journal of Organic Chemistry, 2002(17), 2913–2920.[3] Link
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Fustero, S. et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034. Link
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Tairov, M. A. et al. (2020). "Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles." Organic Process Research & Development, 24(11), 2619–2632. Link
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PubChem Compound Summary. "1-Methyl-4-(trifluoromethyl)-1H-pyrazole." Link
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Sigma-Aldrich Safety Data Sheet. "5-Bromo-1-methyl-1H-pyrazole derivatives." Link
